Introduction: The Strategic Role of Fmoc-D-Thz-OH in Modern Peptide Chemistry
Introduction: The Strategic Role of Fmoc-D-Thz-OH in Modern Peptide Chemistry
An In-Depth Technical Guide to Fmoc-D-Thz-OH: Structure, Properties, and Application in Peptide Synthesis
N-α-Fmoc-D-thiazolidine-4-carboxylic acid, commonly abbreviated as Fmoc-D-Thz-OH, is a specialized amino acid derivative that serves as a cornerstone in advanced solid-phase peptide synthesis (SPPS). It is a pseudoproline dipeptide mimic and, more critically, a stable, protected precursor to D-cysteine. The thiazolidine ring effectively masks the reactive thiol group of cysteine, preventing problematic side reactions such as oxidation and disulfide bond formation during peptide chain assembly. This strategic protection allows for the controlled, site-specific introduction of a cysteine residue at the N-terminus of a peptide, which can be unmasked post-synthesis or during ligation steps. This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-D-Thz-OH, and a detailed, field-proven protocol for its successful incorporation into synthetic peptides.
Chemical Structure and Physicochemical Properties
Fmoc-D-Thz-OH is structurally characterized by a thiazolidine ring fused with the α-carbon, a carboxylic acid, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine. This structure confers specific properties that are advantageous for SPPS.
Figure 1: Chemical Structure of (R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH).
The physicochemical properties of Fmoc-D-Thz-OH are critical for its handling, storage, and reactivity during peptide synthesis.
| Property | Value | Reference(s) |
| Synonyms | N-Fmoc-D-thiazolidine-4-carboxylic acid, (R)-3-Fmoc-thiazolidine-4-carboxylic acid | [1] |
| CAS Number | 198545-89-0 | [1] |
| Molecular Formula | C₁₉H₁₇NO₄S | [1][2] |
| Molecular Weight | 355.41 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Storage Conditions | 0 - 8 °C, protect from moisture | [3][4] |
| Solubility | Good solubility in polar aprotic solvents (e.g., DMF, NMP, DCM) | [5][6] |
Core Application: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Thz-OH is its use as a building block in Fmoc-SPPS. Its incorporation follows the standard cycle of deprotection and coupling, but understanding the nuances of this specific derivative is key to achieving high-yield, high-purity peptides.
The Underlying Principle: A Masked Cysteine
The thiazolidine moiety is stable under the standard basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions of final resin cleavage (e.g., trifluoroacetic acid, TFA).[7][8] This orthogonality is crucial. After the peptide chain is assembled and cleaved from the solid support, the thiazolidine ring can be selectively opened to reveal the N-terminal D-cysteine residue. This is typically achieved using reagents like methoxyamine hydrochloride or under specific conditions involving palladium complexes, which are gentle enough to avoid damaging the peptide backbone.[9][10]
Workflow for Fmoc-D-Thz-OH Incorporation in SPPS
The following diagram and protocol outline the key steps for coupling Fmoc-D-Thz-OH onto a resin-bound peptide chain with a free N-terminal amine.
Caption: SPPS cycle for incorporating Fmoc-D-Thz-OH.
Detailed Experimental Protocol: Single Coupling Cycle
This protocol details the manual coupling of Fmoc-D-Thz-OH to a resin-bound peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-D-Thz-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Preparation:
-
Ensure the peptide-resin is adequately swelled in DMF in a suitable reaction vessel.
-
If the N-terminus is Fmoc-protected, perform a deprotection step by treating the resin with 20% piperidine in DMF for 5-20 minutes, followed by thorough washing with DMF.[11][12] This exposes the free amine required for coupling.
-
-
Preparation of the Activation Solution (Expert Insight):
-
In a separate vial, dissolve Fmoc-D-Thz-OH (1.5-3 equivalents relative to resin loading) and HATU (1.5-3 equivalents) in a minimal amount of DMF.
-
Causality: Pre-activation is often recommended, but for some amino acids, it can lead to side reactions like lactamization.[13] However, for standard couplings, a brief pre-activation of 1-5 minutes is generally safe. The use of HATU as a coupling reagent is favored for its high efficiency and ability to suppress racemization, especially when compared to carbodiimide-based methods.[14]
-
Just before adding to the resin, add DIPEA (3-6 equivalents). DIPEA is a non-nucleophilic base essential for activating the carboxylic acid by abstracting a proton, allowing the formation of the active O-acylisourea intermediate.[11][14]
-
-
Coupling Reaction:
-
Add the activation solution to the reaction vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Trustworthiness: The progress of the coupling reaction should be monitored to ensure completion. A negative Kaiser test (or other ninhydrin-based test) indicates the absence of free primary amines, signifying a successful coupling. If the test is positive, a second coupling may be necessary.
-
-
Washing and Capping:
-
After the coupling is complete, filter the resin and wash it thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Follow with washes in DCM and finally DMF to prepare for the next synthesis cycle.
-
Optional but Recommended: If the coupling was found to be difficult or incomplete, any unreacted N-terminal amines can be "capped" by acetylation (using, for example, acetic anhydride and DIPEA) to prevent the formation of deletion peptide sequences.[14]
-
-
Chain Elongation:
-
The cycle of deprotection and coupling is repeated with the subsequent amino acids in the sequence until the desired peptide is fully assembled.
-
Post-Synthesis Deprotection of the Thiazolidine Ring
Once the full peptide is synthesized, cleaved from the resin, and purified, the N-terminal thiazolidine can be converted to D-cysteine. A common method involves treatment with an aqueous solution of methoxyamine hydrochloride at a slightly acidic to neutral pH.[10] This reaction cleaves the thioaminal bond of the thiazolidine, yielding the free thiol of the D-cysteine residue.
Conclusion
Fmoc-D-Thz-OH is an invaluable tool for peptide chemists, offering a reliable method for introducing a D-cysteine residue at the N-terminus of a peptide chain. Its stability to standard SPPS conditions and the ability to be selectively deprotected post-synthesis make it ideal for the synthesis of complex peptides, cyclic peptides, and fragments intended for native chemical ligation. By understanding its properties and adhering to validated protocols, researchers can leverage Fmoc-D-Thz-OH to advance the frontiers of drug development and biochemical research.
References
-
AAPTec. (n.d.). Fmoc-D-Thz-OH [198545-89-0]. Peptides. Retrieved from [Link]
-
Mezo, A. R., et al. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. Retrieved from [Link]
-
Taihe Weiye. (n.d.). Fmoc-D-Thi-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Thi-Thi-OH. PubChem. Retrieved from [Link]
-
Mezo, A. R., et al. (2010). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-(R)-Fmoc-4-thiazolidinecarboxylic acid. PubChem. Retrieved from [Link]
-
Watanabe Chemical Industries, Ltd. (n.d.). 133054-21-4 Fmoc-Thiopro-OH. Retrieved from [Link]
-
Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Publishing. Retrieved from [Link]
-
Shiraishi, Y., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. The Royal Society of Chemistry. Retrieved from [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Retrieved from [Link]
-
Li, X., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Shiraishi, Y., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Science. Retrieved from [Link]
-
Subirós-Funosas, L., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
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